3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide is an organic compound with the molecular formula C14H19BrN2O and a molecular weight of 311.22 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further linked to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 1-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
N-(4-methyl-3-(4-(pyridin-3-yl)piperazin-1-yl)benzamide: Another related compound with variations in the piperidine and benzamide moieties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C14H19BrN2O |
---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
3-bromo-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C14H19BrN2O/c1-17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
InChI Key |
XRWGTVCOVMLXFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.